5-chloro-2-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide
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Overview
Description
5-chloro-2-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is an organic compound with a complex structure that includes a chloro-substituted benzene ring, a methoxy group, a sulfonamide group, and a morpholino moiety
Mechanism of Action
Target of Action
It’s worth noting that benzenesulfonamide derivatives, which this compound is a part of, are known to inhibit human carbonic anhydrase b .
Mode of Action
Benzenesulfonamide derivatives are known to inhibit enzymes by binding to their active sites, thereby preventing the enzyme from catalyzing its specific reaction .
Biochemical Pathways
It’s known that inhibition of carbonic anhydrase can disrupt several physiological processes, including fluid balance, respiration, and ph regulation .
Pharmacokinetics
For instance, the compound’s melting point is reported to be between 209-214 °C (lit.) , which might affect its stability and hence its bioavailability.
Result of Action
The inhibition of carbonic anhydrase by benzenesulfonamide derivatives can lead to a decrease in the rate of carbon dioxide conversion to bicarbonate and protons, potentially affecting various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multiple steps. One common approach starts with the chlorination of 2-methoxybenzenesulfonamide to introduce the chloro group. This is followed by the introduction of the morpholino moiety through a nucleophilic substitution reaction. The final step involves the formation of the sulfonamide linkage under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 5-chloro-2-hydroxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide.
Reduction: Formation of 5-chloro-2-methoxy-N-(2-amino-2-(2-phenylmorpholino)ethyl)benzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide: Similar structure but lacks the sulfonamide group.
5-chloro-2-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonate: Similar structure but with a sulfonate group instead of a sulfonamide group.
Uniqueness
5-chloro-2-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is unique due to the presence of both the sulfonamide and morpholino groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c1-26-16-8-7-15(20)11-18(16)28(24,25)21-12-19(23)22-9-10-27-17(13-22)14-5-3-2-4-6-14/h2-8,11,17,21H,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFJGKLLDVXCKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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